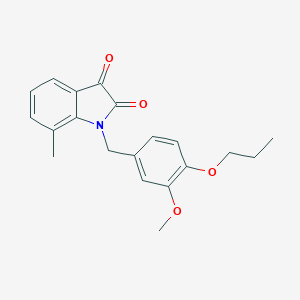
1-(2-propoxybenzyl)-1H-indole-2,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-(2-propoxybenzyl)-1H-indole-2,3-dione” is a complex organic molecule. It likely contains an indole group, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The “2-propoxybenzyl” part suggests the presence of a propoxy group (a propyl group attached to an oxygen) and a benzyl group (a benzene ring attached to a CH2 group) .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, related compounds often involve reactions such as Suzuki–Miyaura coupling . This reaction is a type of palladium-catalyzed cross-coupling process, used to form carbon-carbon bonds .科学的研究の応用
Organic Synthesis and Heterocyclic Chemistry
1H-indole-2,3-dione and its derivatives are extensively used in the synthesis of a wide range of heterocyclic compounds. These compounds, including indoles and quinolines, play a critical role as raw materials in drug synthesis and have found applications in developing compounds with significant biological and pharmacological properties. For instance, isatins have been utilized to create compounds with potential anticancer, antimicrobial, and antifungal activities. The versatility of 1H-indole-2,3-dione derivatives in organic synthesis underscores their importance in medicinal chemistry and drug development processes (Garden & Pinto, 2001).
Antimicrobial and Antifungal Screening
Research on novel 1,3-dioxolanes linked to 1H-indole-2,3-dione derivatives has demonstrated moderate inhibitory activity against fungi such as Candida albicans, compared to reference controls like clotrimazole. These findings highlight the potential of indole derivatives in antimicrobial and antifungal applications, offering a new avenue for the development of therapeutic agents against infections (Ramadan, Rasheed, & El Ashry, 2019).
Chemosensors for Metal Ions
1H-indole-2,3-dione compounds have been found to exhibit high sensing capabilities, especially for detecting Fe3+ ions through enhancement of absorption peaks in the ultraviolet region. This application is crucial for environmental monitoring, where the detection of metal ions in water sources is vital for assessing pollution levels and maintaining water quality. The ability of 1H-indole-2,3-dione derivatives to selectively detect and quantify metal ions demonstrates their potential as effective chemosensor agents (Fahmi et al., 2019).
Anticorrosion and Antibacterial Applications
Indole-2,3-dione derivatives have been reported to display versatile bioactivity, including antibacterial activities and the potential to inhibit metal corrosion. These compounds, containing functional groups capable of forming chelates on metal surfaces, offer promising applications in protecting materials from corrosion and bacterial contamination. This dual functionality highlights the significance of 1H-indole-2,3-dione derivatives in industrial applications, where material durability and resistance to microbial growth are critical (Miao, 2014).
将来の方向性
特性
IUPAC Name |
1-[(2-propoxyphenyl)methyl]indole-2,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c1-2-11-22-16-10-6-3-7-13(16)12-19-15-9-5-4-8-14(15)17(20)18(19)21/h3-10H,2,11-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLKGSYXRSMWXLF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1CN2C3=CC=CC=C3C(=O)C2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[3-(2-Chlorophenoxy)propyl]-5-methylindole-2,3-dione](/img/structure/B367140.png)

![1-[3-(4-tert-butylphenoxy)propyl]-5-methyl-1H-indole-2,3-dione](/img/structure/B367149.png)

![1-[3-methoxy-4-(pentyloxy)benzyl]-7-methyl-1H-indole-2,3-dione](/img/structure/B367154.png)
![2-[3-(phenoxymethyl)-1H-1,2,4-triazol-5-yl]pyridine](/img/structure/B367155.png)
![2-{3-[(4-methoxyphenoxy)methyl]-1H-1,2,4-triazol-5-yl}pyridine](/img/structure/B367158.png)

![2-{3-[(3-methylphenoxy)methyl]-1H-1,2,4-triazol-5-yl}pyridine](/img/structure/B367160.png)
![2-[3-(4-chloro-2-methylphenoxymethyl)-1H-1,2,4-triazol-5-yl]pyridine](/img/structure/B367163.png)
![(1S,2R,6R,8S,9R)-N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide](/img/structure/B367167.png)
![[4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-(3,4-dimethoxy-phenyl)-methanone](/img/structure/B367182.png)